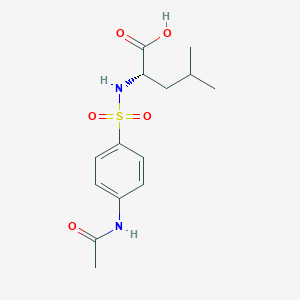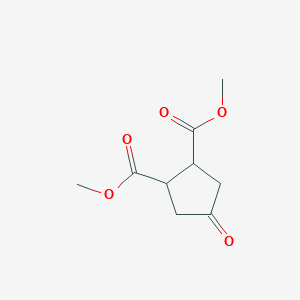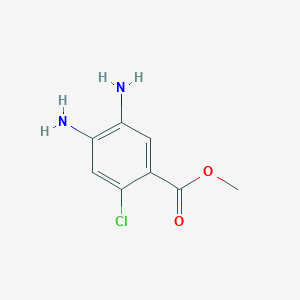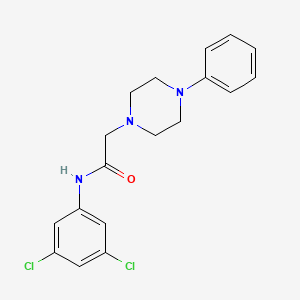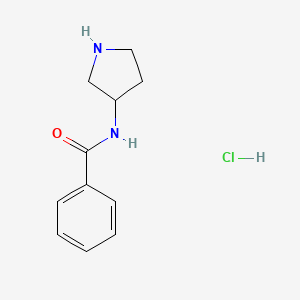
1-(4,6-Dimethylpyrimidin-2-yl)ethanone
Vue d'ensemble
Description
1-(4,6-Dimethylpyrimidin-2-yl)ethanone, commonly referred to as DMPE, is a versatile synthetic molecule that has been used in a variety of scientific applications. DMPE is a pyrimidine-based compound that can be used to synthesize a variety of other compounds, such as drugs, polymers, and other materials. DMPE has been studied extensively for its potential in drug development, as well as its ability to act as a catalyst in various chemical reactions.
Applications De Recherche Scientifique
DMPE has been studied extensively for its potential in drug development. DMPE has been found to act as a substrate for a variety of enzymes, including cytochrome P450, and has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase. DMPE has also been used as a model compound for studying the mechanism of action of various drugs, as well as for studying the effects of drugs on biochemical pathways. DMPE has also been used in the synthesis of other compounds, such as polymers, and has been used as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of DMPE is not fully understood. However, it is believed that DMPE acts as a substrate for various enzymes, including cytochrome P450, and can inhibit the activity of certain enzymes, such as acetylcholinesterase. Additionally, DMPE has been found to interact with various receptors, such as the muscarinic and nicotinic acetylcholine receptors, and can modulate the activity of these receptors.
Biochemical and Physiological Effects
The biochemical and physiological effects of DMPE are not fully understood. However, it has been shown to interact with various receptors, such as the muscarinic and nicotinic acetylcholine receptors, and can modulate the activity of these receptors. Additionally, DMPE has been found to act as a substrate for a variety of enzymes, including cytochrome P450, and has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using DMPE in laboratory experiments include its versatility, its high yield in the synthesis reaction, and its ability to act as a catalyst in various chemical reactions. Additionally, DMPE can be used as a model compound for studying the mechanism of action of various drugs, as well as for studying the effects of drugs on biochemical pathways. The main limitation of DMPE is that its mechanism of action is not fully understood, and further research is needed to fully understand its effects.
Orientations Futures
The future directions for DMPE include further research into its mechanism of action, as well as its potential use in drug development. Additionally, further research is needed to understand its effects on biochemical pathways and its potential use as a catalyst in various chemical reactions. Additionally, further research is needed to understand its potential use in the synthesis of other compounds, such as polymers. Finally, further research is needed to understand its potential use in the development of new drugs and drug delivery systems.
Propriétés
IUPAC Name |
1-(4,6-dimethylpyrimidin-2-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-5-4-6(2)10-8(9-5)7(3)11/h4H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRNFJVGKPVGXBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Iodo-2-phenylimidazo[1,2-a]pyridine](/img/structure/B3148393.png)
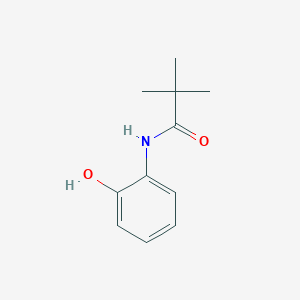
![2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B3148405.png)
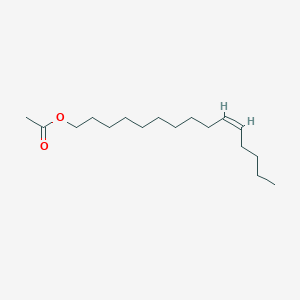

![4-[(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]benzoic Acid](/img/structure/B3148425.png)

